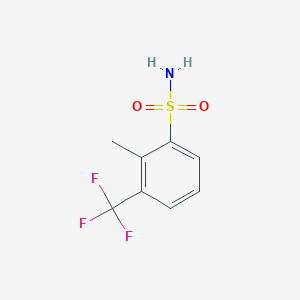

2-Methyl-3-(trifluoromethyl)benzenesulfonamide

描述

属性

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-5-6(8(9,10)11)3-2-4-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPZPOWHZGYMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246120 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208074-79-6 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208074-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

2-Methyl-3-(trifluoromethyl)benzenesulfonamide and its derivatives have applications in the pharmaceutical and agrochemical industries, particularly in the treatment of hyperuricemia and as synthetic intermediates .

Medical Applications:

- Treatment of Hyperuricemia and Gout: 2-trifluoromethyl benzenesulfonamide derivatives function as URAT1 inhibitors and can be used as therapeutic agents for conditions linked to abnormal uric acid levels, such as gout, recurrent gout attacks, gouty arthritis, and hyperuricemia . These derivatives have demonstrated effectiveness in reducing serum uric acid concentration .

- hURAT1 Inhibition: 2-trifluoromethyl benzene sulfonamide derivatives have an inhibitory effect on human urate transporter 1 (hURAT1) .

Table of IC50 Values for Urate Uptake Inhibition by 2-trifluoromethyl benzene sulfonamide Derivatives :

| Compound | IC50 (nM) |

|---|---|

| Benzbromarone | 407 |

| 1 | 4 |

| 2 | 1 |

| 3 | 9 |

| 4 | 110 |

| 5 | 119 |

| 6 | 1070 |

| 7 | 54 |

| 8 | 21 |

| 9 | 18 |

| 10 | 347 |

| 11 | 341 |

Synthesis of Intermediates:

- 2-Methyl-3-trifluoromethyl phenylamine: 2-Methyl-3-trifluoromethyl phenylamine can be used as a synthetic intermediate for flunixin meglumine, a non-steroidal anti-inflammatory drug used in veterinary medicine .

- 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives: Trifluoromethyl benzenesulfonamides are used in the synthesis of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives, some of which have shown antimalarial activity .

Agrochemicals:

作用机制

The mechanism by which 2-Methyl-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, and other physiological processes.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (CF₃) Group: The presence of CF₃ in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. However, bulkier substituents (e.g., 4,4,4-trifluorobutane in ) may reduce solubility.

- Sulfonamide Functionality : All compared compounds retain the sulfonamide group, critical for hydrogen bonding and target binding. Celecoxib’s pyrazole extension () confers selectivity for COX-2, whereas metsulfuron’s triazine ring () enables herbicidal activity.

- Purity and Synthesis : The target compound is synthesized at 97% purity, comparable to pharmacopeial standards for Celecoxib (98–102%) . Compound 4 () exhibits moderate synthesis yield (53%), suggesting optimization challenges in fluorinated chain incorporation.

Challenges and Limitations

- Synthetic Complexity : Fluorinated analogs (e.g., ) often require specialized reagents (e.g., trifluorobutane sulfonyl chloride), increasing cost and difficulty.

生物活性

2-Methyl-3-(trifluoromethyl)benzenesulfonamide is an aromatic sulfonamide compound notable for its unique chemical structure, which includes a sulfonamide functional group and a trifluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent and its interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C8H8F3N1O2S

- Molecular Weight : Approximately 263.23 g/mol

- Functional Groups :

- Sulfonamide (-SO2NH2)

- Trifluoromethyl (-CF3)

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its pharmacological profile.

Antibacterial Properties

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis. Research indicates that this compound may exhibit similar mechanisms of action. The compound's interaction with dihydropteroate synthase has been highlighted as a significant area of research, suggesting its potential as an antibacterial agent.

Enzyme Interaction

Studies have shown that this compound interacts with various enzymes involved in metabolic pathways. The binding affinity and selectivity towards specific receptors are currently under investigation, contributing to the understanding of its pharmacological profile.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can shed light on the unique biological activity of this compound. The following table summarizes key structural features and similarity indices:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonamide | Contains a trifluoromethyl group on the para position | 1.00 |

| 2-(Trifluoromethyl)benzenesulfonamide | Contains a trifluoromethyl group on the ortho position | 0.91 |

| 3-(Trifluoromethyl)benzenesulfonamide | Contains a trifluoromethyl group on the meta position | 0.75 |

| 4-Fluorobenzenesulfonamide | Substituted with fluorine instead of trifluoromethyl | 0.72 |

This table illustrates how variations in the position of functional groups can influence biological activity and reactivity.

Case Studies and Research Findings

Recent studies have explored various applications of sulfonamides, including their synthesis and evaluation as potential therapeutic agents. For instance:

- Antimalarial Activity : Research on related compounds has indicated that trifluoromethyl-substituted benzenesulfonamides could serve as lead compounds for new antimalarial drug development, demonstrating significant activity against Plasmodium species .

- Cytotoxic Effects : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology . For example, compounds similar to this compound have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation .

准备方法

Preparation Methods of 2-Methyl-3-(trifluoromethyl)benzenesulfonamide

The preparation of this compound generally involves multi-step synthetic routes starting from appropriately substituted aromatic precursors. The key strategies include:

- Synthesis of 2-methyl-3-(trifluoromethyl)aniline intermediates

- Sulfonylation reactions to introduce the sulfonamide moiety

- Catalytic hydrogenation and other functional group transformations

Synthesis of 2-Methyl-3-(trifluoromethyl)aniline Intermediates

Two main synthetic approaches to the aniline intermediate have been documented:

Chlorination and Sulfonylation Route (Patent CN108911989B)

- Starting Material: 2-chloro-3-trifluoromethylaniline

- Key Reagents: Dimethyl sulfide, N-chlorosuccinimide, triethylamine

- Solvents: Dichloroethane preferred; alternatives include dichloromethane or toluene

- Conditions: Reaction temperature controlled below 30°C during reagent addition, followed by stirring at room temperature for 6 hours, then triethylamine addition and reflux for 10 hours

- Process: Formation of a reaction intermediate I by chlorination and sulfide addition, followed by sulfonyl chloride addition and hydrogen chloride gas treatment to obtain intermediate II

- Hydrogenation: Intermediate II is subjected to catalytic hydrogenation using Pd/C catalyst under hydrogen pressure (4–6 kg/cm²) in ethanol with alkali for 48 hours to yield 2-methyl-3-trifluoromethylaniline

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 2-chloro-3-trifluoromethylaniline + dimethyl sulfide + N-chlorosuccinimide, <30°C, 6 h RT stirring | Formation of intermediate I |

| 2 | Intermediate I + sulfonyl chloride + HCl gas, RT | Formation of intermediate II |

| 3 | Intermediate II + Pd/C + ethanol + alkali, hydrogenation at 4–6 kg/cm², 48 h | Formation of 2-methyl-3-trifluoromethylaniline |

This method achieves high purity intermediates and final products suitable for further sulfonamide synthesis.

Multi-Step Nitration, Bromination, and Fluorination Route (Patent CN102491906A)

- Starting Material: p-Toluenesulfonic acid

- Key Steps:

- Nitration to 3-nitro-4-methylbenzenesulfonic acid

- Bromination to 3-nitro-4-methyl-5-bromobenzenesulfonic acid

- Conversion to 2-nitro-6-bromotoluene and subsequent trichloromethylation

- Fluorination to 2-nitro-6-trifluoromethyl toluene via potassium monofluoride nucleophilic substitution

- Catalytic hydrogenation using 5% Pd/C in methanol at 35°C to yield 2-methyl-3-trifluoromethyl aniline

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Nitration of p-toluenesulfonic acid | 65% HNO3 / 98% H2SO4 | - |

| 2 | Bromination with Br2 in glacial acetic acid | 70°C, 12 h | 84% |

| 3 | Hydrolysis with sodium acetate and sulfuric acid | 90°C, 24 h | 90% |

| 4 | Fluorination via potassium monofluoride substitution | - | - |

| 5 | Hydrogenation with Pd/C | 35°C, methanol | - |

This route is industrially favorable due to inexpensive starting materials, avoidance of hazardous reagents like n-butyllithium, and high overall yields (~90%).

Sulfonylation to Form this compound

Once the 2-methyl-3-(trifluoromethyl)aniline intermediate is obtained, sulfonylation is performed to introduce the sulfonamide group.

- Typical Sulfonylating Agent: 2,4-Dichlorobenzenesulfonyl chloride or other sulfonyl chlorides

- Reaction Conditions:

- Solvent: Dichloromethane or chloroform

- Base: Triethylamine or similar organic base to neutralize HCl formed

- Temperature: 0°C to room temperature

- Time: Several hours with stirring

| Parameter | Details |

|---|---|

| Reactants | 2-methyl-3-(trifluoromethyl)aniline (1.1 eq), sulfonyl chloride (1.0 eq) |

| Solvent | Dichloromethane or chloroform |

| Base | Triethylamine (stoichiometric amount) |

| Temperature | 0°C to room temperature |

| Reaction Time | Typically 3–6 hours |

| Yield | Approx. 70–75% |

- Isolation: The product is isolated by filtration, washing with water to remove salts, and drying under reduced pressure. Purification may involve recrystallization from ethanol to achieve >95% purity.

Comparative Summary of Preparation Routes

| Aspect | Chlorination/Sulfonylation Route (Patent CN108911989B) | Nitration/Bromination/Fluorination Route (Patent CN102491906A) | Direct Sulfonylation (Benchchem Data) |

|---|---|---|---|

| Starting Material | 2-chloro-3-trifluoromethylaniline | p-Toluenesulfonic acid | 2-methyl-3-(trifluoromethyl)aniline |

| Key Steps | Chlorination, sulfonyl chloride addition, hydrogenation | Nitration, bromination, fluorination, hydrogenation | Sulfonyl chloride reaction with aniline |

| Catalysts | Pd/C for hydrogenation | Pd/C for hydrogenation | None |

| Reaction Conditions | Controlled temp (<30°C), reflux, hydrogen pressure | Acidic conditions, moderate temp, hydrogenation at 35°C | Room temp, base catalyzed |

| Yield | High purity intermediates, not explicitly quantified | ~90% overall yield | ~70–75% yield |

| Industrial Suitability | Moderate complexity, requires pressure hydrogenation | High yield, safer reagents, industrially favorable | Straightforward but depends on aniline availability |

Detailed Research Findings and Notes

The chlorination and sulfonylation route emphasizes precise temperature control and reagent ratios to optimize intermediate formation and purity. The hydrogenation step requires prolonged reaction time (48 h) under moderate hydrogen pressure to ensure complete reduction.

The nitration/bromination/fluorination route is notable for its use of common reagents and avoidance of hazardous organolithium compounds. The potassium monofluoride nucleophilic substitution step is a safer alternative to high-pressure fluorination, reducing operational risks.

Direct sulfonylation of 2-methyl-3-(trifluoromethyl)aniline with sulfonyl chlorides is a well-established method to form the sulfonamide. The reaction proceeds via nucleophilic substitution, facilitated by a base to trap HCl, and typically yields the target compound with good purity after standard workup.

Crystallographic studies (from related compounds) show that the sulfonamide linkage adopts a bent geometry with specific torsion angles influencing biological activity, which underscores the importance of controlled synthesis and purification for consistent structural properties.

常见问题

Basic: What are the recommended synthetic routes for 2-methyl-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1: Sulfonation of 2-methyl-3-(trifluoromethyl)benzene using chlorosulfonic acid, followed by amidation with ammonia. Key parameters include temperature control (0–5°C during sulfonation) and stoichiometric excess of ammonia for high yields .

- Route 2: Direct substitution of a sulfonyl chloride intermediate (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride) with methylamine. Solvent choice (e.g., THF or DCM) and reaction time (12–24 hours) significantly impact purity .

- Optimization: Monitor reaction progress via TLC or HPLC. Recrystallization from isopropanol improves purity (>95%) .

Advanced: How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Hindrance: The trifluoromethyl group at the 3-position creates steric bulk, reducing accessibility for nucleophilic attack at the sulfonamide nitrogen. Computational studies (DFT) can model spatial constraints .

- Electronic Effects: The electron-withdrawing nature of -CF₃ increases the electrophilicity of the sulfonyl group, enhancing reactivity toward amines. Kinetic studies (e.g., UV-Vis monitoring) quantify rate constants for substitutions .

- Case Study: Comparative analysis with non-fluorinated analogs (e.g., 2-methyl-3-methylbenzenesulfonamide) reveals a 2.5× faster reaction rate for the trifluoromethyl derivative in amidation reactions .

Basic: What analytical techniques are critical for characterizing purity and structure?

Methodological Answer:

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities (<1%) .

- NMR: ¹⁹F NMR (δ -60 to -65 ppm) confirms trifluoromethyl group integrity, while ¹H NMR identifies methyl and sulfonamide protons .

- Elemental Analysis: Verify %C, %H, and %N to confirm stoichiometry (C₈H₈F₃NO₂S) .

Advanced: How can crystallographic data resolve contradictions in reported melting points or solubility profiles?

Methodological Answer:

- X-ray Crystallography: SHELX software refines crystal structures to identify polymorphs. For example, a monoclinic vs. orthorhombic lattice may explain melting point variations (e.g., 122–126°C vs. 178–182°C for positional isomers) .

- Thermogravimetric Analysis (TGA): Correlate decomposition onset temperatures with purity. Contaminated samples may show broad melting ranges .

- Solubility Studies: Use Hansen solubility parameters to model solvent interactions. Polar aprotic solvents (DMF, DMSO) enhance solubility due to sulfonamide hydrogen bonding .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- Toxicity: Acute toxicity (LD₅₀ > 500 mg/kg in rodents) suggests moderate risk. Use PPE (gloves, goggles) to avoid inhalation or skin contact .

- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the sulfonamide group .

Advanced: How can computational modeling predict biological activity or target interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to carbonic anhydrase IX (a common sulfonamide target). The trifluoromethyl group may enhance hydrophobic interactions in the active site .

- QSAR Models: Corrogate substituent effects (e.g., -CF₃ vs. -Cl) on IC₅₀ values for enzyme inhibition. Validate with in vitro assays (e.g., fluorescence-based activity screening) .

- MD Simulations: Analyze stability of protein-ligand complexes over 100-ns trajectories to identify critical binding residues .

Basic: How does this compound compare to structurally related sulfonamides in pharmacological research?

Methodological Answer:

- Activity Profile: Compared to Celecoxib (a COX-2 inhibitor), this compound lacks the pyrazole ring but retains sulfonamide-mediated enzyme inhibition potential .

- SAR Insights: Trifluoromethyl substitution at the 3-position improves metabolic stability compared to brominated analogs (e.g., 4-bromo-3-(trifluoromethyl)benzenesulfonamide) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the benzene ring?

Methodological Answer:

- Directing Groups: Install temporary directing groups (e.g., -B(OH)₂) to control electrophilic substitution at the 2-methyl position .

- Microwave-Assisted Synthesis: Accelerate reactions (e.g., 30 minutes vs. 24 hours) to minimize side products. Optimize power (300 W) and temperature (150°C) .

- Catalysis: Pd-catalyzed C-H activation enables selective functionalization. Ligand screening (e.g., pyridine vs. phosphine) tunes selectivity .

Basic: What spectroscopic signatures distinguish this compound from its isomers?

Methodological Answer:

- IR Spectroscopy: The sulfonamide group shows dual S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹. Methyl C-H bends appear at ~1380 cm⁻¹ .

- ¹³C NMR: The -CF₃ carbon resonates at ~120 ppm (quartet, J = 280 Hz), while the methyl carbon appears at ~20 ppm .

Advanced: How can high-throughput screening (HTS) identify novel applications in materials science?

Methodological Answer:

- Dielectric Properties: Screen for dielectric constants (ε) using impedance spectroscopy. Sulfonamides with -CF₃ groups show ε > 5 due to dipole alignment .

- Thermal Stability: TGA-DSC combined workflows assess decomposition thresholds (>250°C for this compound), making it suitable for high-temperature polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。